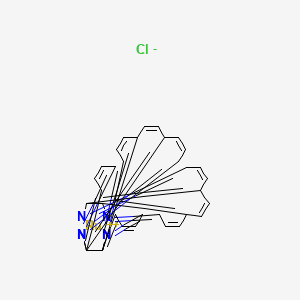

Dichloridebis(1,10-phenanthroline)(2,2'-bipyridine)ruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorurebis(1,10-phénanthroline)(2,2’-bipyridine)ruthénium(II) est un complexe de coordination de formule moléculaire C34H24ClN6Ru. Ce composé est connu pour ses propriétés photophysiques et électrochimiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Dichlorurebis(1,10-phénanthroline)(2,2’-bipyridine)ruthénium(II) implique généralement la réaction du trichlorure de ruthénium avec la 1,10-phénanthroline et la 2,2’-bipyridine dans une solution d'éthanol sous atmosphère d'azote . La réaction est effectuée en ajoutant les ligands à une solution de trichlorure de ruthénium, suivie d'un reflux du mélange pendant plusieurs heures. Le produit est ensuite purifié par recristallisation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

Dichlorurebis(1,10-phénanthroline)(2,2’-bipyridine)ruthénium(II) subit différents types de réactions chimiques, notamment :

Réduction : Il peut également être réduit à son état d'origine à partir d'états d'oxydation plus élevés.

Substitution : Les ligands chlorure dans le complexe peuvent être substitués par d'autres ligands, tels que l'eau, la pyridine ou l'acétylacétone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le nitrate de cérium(IV) d'ammonium et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrazine sont souvent utilisés.

Substitution : Les réactions de substitution de ligands impliquent généralement l'utilisation d'un excès de ligands dans une atmosphère inerte pour éviter les réactions secondaires indésirables.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des complexes à l'état d'oxydation plus élevé, tandis que les réactions de substitution conduisent à de nouveaux complexes de coordination avec différents ligands.

Applications de la recherche scientifique

Dichlorurebis(1,10-phénanthroline)(2,2’-bipyridine)ruthénium(II) a un large éventail d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme par lequel Dichlorurebis(1,10-phénanthroline)(2,2’-bipyridine)ruthénium(II) exerce ses effets implique sa capacité à subir des transitions de transfert de charge métal-ligand (MLCT). Cette propriété permet au composé d'absorber la lumière et de transférer de l'énergie vers d'autres molécules, ce qui le rend utile dans les applications photochimiques et électrochimiques . Les cibles moléculaires et les voies impliquées comprennent des interactions avec l'ADN, les protéines et d'autres biomolécules, conduisant à divers effets biologiques .

Applications De Recherche Scientifique

Dichloridebis(1,10-phenanthroline)(2,2’-bipyridine)ruthenium(II) has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism by which Dichloridebis(1,10-phenanthroline)(2,2’-bipyridine)ruthenium(II) exerts its effects involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. This property allows the compound to absorb light and transfer energy to other molecules, making it useful in photochemical and electrochemical applications . The molecular targets and pathways involved include interactions with DNA, proteins, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Dichlorotris(1,10-phénanthroline)ruthénium(II) : Ce composé a des propriétés photophysiques similaires mais diffère dans sa composition de ligands.

Complexes de bis(2,2’-bipyridine)ruthénium(II) : Ces complexes partagent des propriétés électrochimiques similaires mais ont des arrangements de ligands différents.

Unicité

Dichlorurebis(1,10-phénanthroline)(2,2’-bipyridine)ruthénium(II) est unique en raison de sa combinaison de ligands 1,10-phénanthroline et 2,2’-bipyridine, qui fournissent un ensemble distinct de propriétés photophysiques et électrochimiques. Cela le rend particulièrement utile dans les applications nécessitant des caractéristiques spécifiques d'absorption de la lumière et de transfert d'énergie .

Propriétés

Formule moléculaire |

C34H24ClN6Ru+ |

|---|---|

Poids moléculaire |

653.1 g/mol |

Nom IUPAC |

1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |

InChI |

InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q;;;;+2/p-1 |

Clé InChI |

HGKWXGDGCGMDCZ-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.